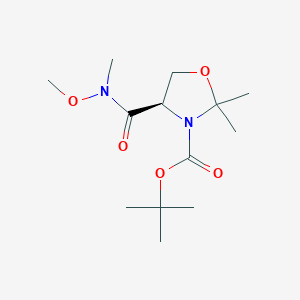

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Description

Properties

IUPAC Name |

tert-butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USINQMZZDNKSQW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455550 | |

| Record name | (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167102-62-7 | |

| Record name | 1,1-Dimethylethyl (4R)-4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167102-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a valuable chiral building block in modern organic synthesis, particularly in the construction of complex molecules with defined stereochemistry. As a Weinreb amide derivative of the well-established Garner's aldehyde, it offers a stable and versatile handle for the introduction of carbonyl functionalities. This guide provides a comprehensive overview of its parent compound, a detailed protocol for its synthesis, and discusses its anticipated properties, characterization, and applications in drug discovery and development. While a specific CAS number for this compound is not yet assigned in major chemical databases, this document establishes its identity and utility based on analogous structures and established synthetic methodologies.

Introduction: The Progenitor - (R)-Garner's Aldehyde

To fully appreciate the utility of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, it is essential to first understand its precursor, (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, commonly known as (R)-Garner's aldehyde. This compound is a cornerstone in asymmetric synthesis, derived from D-serine, and serves as a chiral C3 synthon.

Key Properties of (R)-Garner's Aldehyde:

| Property | Value |

| CAS Number | 95715-87-0[1][2] |

| Molecular Formula | C₁₁H₁₉NO₄[1] |

| Molecular Weight | 229.27 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 67 °C at 0.3 mmHg[2] |

| Density | 1.06 g/mL at 25 °C[2] |

| Optical Rotation | [α]²³/D +90°, c = 1 in chloroform[2] |

The oxazolidine ring serves to protect both the amine and hydroxyl groups of the original amino acid, while the Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the nitrogen atom. The aldehyde functionality at the C4 position is the primary site of reactivity, allowing for a wide range of synthetic transformations.

The Weinreb Amide Derivative: A Gateway to Ketones and Aldehydes

The title compound, (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, is the N-methoxy-N-methylamide (Weinreb amide) derivative of the carboxylic acid obtained from Garner's aldehyde. The significance of the Weinreb amide lies in its controlled reactivity with organometallic reagents. Unlike esters or acid chlorides, which can undergo over-addition to form tertiary alcohols, the Weinreb amide forms a stable chelated intermediate that collapses to the desired ketone upon workup. Furthermore, it can be smoothly reduced to the corresponding aldehyde.

This controlled reactivity makes it an invaluable intermediate for the synthesis of complex chiral ketones, which are prevalent motifs in many biologically active molecules.

Synthesis and Mechanism

The synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a two-step process starting from (R)-Garner's aldehyde.

Step 1: Oxidation of (R)-Garner's Aldehyde to the Carboxylic Acid

The aldehyde is first oxidized to the corresponding carboxylic acid, (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid. A common and efficient method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene to prevent the formation of reactive chlorine species.

Step 2: Formation of the Weinreb Amide

The resulting carboxylic acid is then coupled with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. A variety of peptide coupling reagents can be employed for this transformation. A widely used and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in an aprotic solvent like dichloromethane (DCM).

Detailed Experimental Protocol:

Part A: Synthesis of (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid

-

Dissolve (R)-Garner's aldehyde (1.0 eq) in tert-butanol and water.

-

Add 2-methyl-2-butene (4.0 eq) as a scavenger.

-

In a separate flask, dissolve sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

-

Slowly add the aqueous sodium chlorite solution to the aldehyde solution at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Part B: Synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

-

Dissolve the crude carboxylic acid from Part A (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10 minutes at 0 °C.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Causality in Experimental Choices:

-

Pinnick Oxidation: This method is chosen for its mild conditions and high chemoselectivity for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups. The use of a phosphate buffer helps maintain a slightly acidic pH to optimize the reaction rate and minimize side reactions.

-

DCC Coupling: DCC is a classic and reliable coupling agent for amide bond formation. It activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine (N,O-dimethylhydroxylamine). DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and facilitate the reaction.

Diagram of the Synthetic Workflow:

Caption: Synthetic route from (R)-Garner's aldehyde to the target Weinreb amide.

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.5 ppm), the gem-dimethyl protons of the oxazolidine ring (two singlets), the diastereotopic protons of the oxazolidine ring, and the N-methoxy and N-methyl groups of the Weinreb amide (two singlets around 3.2 and 3.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms, including the carbonyl of the Weinreb amide (around 170 ppm) and the carbons of the Boc and oxazolidine groups.

-

FT-IR: The infrared spectrum should display a strong absorption band for the amide carbonyl stretching vibration, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.

Applications in Drug Discovery and Development

The primary utility of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine lies in its ability to serve as a chiral precursor to a variety of complex molecules.

Diagram of Key Applications:

Sources

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine: A Pivotal Chiral Synthon

Technical Guide for Asymmetric Synthesis & Drug Development [1]

Executive Summary

This guide details the synthesis, structural integrity, and application of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine .[1] As the Weinreb amide derivative of the "Garner's Aldehyde" precursor, this molecule represents a strategic checkpoint in the synthesis of chiral amino ketones and aldehydes. Unlike the aldehyde itself, which is prone to racemization and hydration, the Weinreb amide offers indefinite shelf stability and controlled reactivity, making it the preferred "storage form" of chiral serine equivalents in complex total synthesis.

Note on Stereochemistry: The standard "Garner's Aldehyde" series is derived from L-Serine and possesses the (S) configuration.[1] The specific topic requested here is the (R) enantiomer. Consequently, the protocols described below utilize D-Serine as the starting material.

Structural Anatomy & Mechanistic Logic[1][2]

The utility of this molecule stems from the synergy between its three protective/functional groups. Understanding this anatomy is crucial for troubleshooting downstream reactivity.[1]

| Component | Functionality | Mechanistic Insight |

| (R)-Stereocenter | Chiral Memory | Derived from D-Serine.[1] The C4 stereocenter is prone to racemization via enolization if basic conditions are too harsh. |

| 2,2-Dimethyloxazolidine | Conformational Lock | The acetonide ring ties the amine and hydroxyl groups, rigidifying the structure. This prevents |

| N-Boc Group | Amine Protection | Provides steric bulk and acid-lability for late-stage deprotection.[1] It also assists in the "Garner" conformation that directs nucleophilic attack. |

| Weinreb Amide | Reactivity Control | The N-methoxy-N-methylamide moiety forms a stable 5-membered chelate with organometallics, preventing over-addition (alcohol formation).[1] |

The "Weinreb State" Mechanism

The core value of this molecule is its ability to stop nucleophilic addition at the ketone stage. Upon treatment with a Grignard reagent (

Figure 1: The stable magnesium chelate prevents the collapse of the tetrahedral intermediate during the reaction, ensuring ketone formation only upon acidic workup.[1]

Synthesis Strategy: The Modern Approach

While historical methods utilize pyrophoric trimethylaluminum (AlMe

Below is the optimized protocol starting from D-Serine Methyl Ester .

Workflow Diagram

Figure 2: Synthetic route from D-Serine to the target Weinreb amide.[1]

Detailed Experimental Protocol

Objective: Synthesis of (R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic acid N-methoxy-N-methylamide.

Step 1: Formation of the "Garner's Ester" (Precursor)

Note: Assuming starting from N-Boc-D-Serine Methyl Ester.[1]

-

Reagents: N-Boc-D-Serine methyl ester (1.0 eq), 2,2-Dimethoxypropane (DMP) (10.0 eq), BF

·OEt -

Procedure: Dissolve the starting material in acetone/DMP. Add the Lewis acid catalyst (BF

·OEt -

Quench: Neutralize with Et

N before concentration to prevent acid-catalyzed hydrolysis or racemization. -

Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Direct Conversion to Weinreb Amide (The Knochel Protocol)

This method avoids the hydrolysis step (Ester

Reagents:

-

(R)-Garner's Ester (1.0 eq)[1]

-

N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)[1]

-

Isopropylmagnesium chloride (

-PrMgCl), 2.0M in THF (3.0 eq)[1] -

Dry THF (Tetrahydrofuran)[1]

Procedure:

-

Slurry Formation: In a flame-dried flask under Argon, suspend N,O-dimethylhydroxylamine hydrochloride in dry THF at -20°C.

-

Grignard Addition: Dropwise add the

-PrMgCl solution.[1] The amine salt will deprotonate to form the active magnesium amide reagent ( -

Substrate Addition: Add the (R)-Garner's Ester (dissolved in minimal THF) dropwise to the mixture.

-

Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (The ester spot should disappear).

-

Quench: Critical Step. Pour the mixture into a saturated NH

Cl solution at 0°C. Do not use HCl, as the acetonide is acid-sensitive. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry over Na

SO -

Purification: Silica gel chromatography (typically 20-40% EtOAc in Hexanes).[1]

Expected Data:

-

Appearance: Colorless to pale yellow oil (solidifies upon freezing).[1]

-

Optical Rotation:

should be positive (opposite to the S-series).[1] -

1H NMR (Diagnostic): Look for the Weinreb singlets:

3.7 (s, 3H, OMe),

Critical Troubleshooting & Optimization

| Issue | Cause | Solution |

| Racemization | High temperature or strong base exposure during the amide formation.[1] | Maintain temperature below 0°C during Grignard addition. Avoid using NaH or unbuffered strong bases.[1] |

| Acetonide Hydrolysis | Acidic quench was too strong or prolonged exposure to silica gel.[1] | Use sat. NH |

| Rotamers in NMR | The Boc-N bond and the Weinreb amide bond both exhibit restricted rotation. | NMR at RT will show broad/split peaks.[1] Run NMR at 50°C (in DMSO-d6) to coalesce peaks for cleaner integration. |

| Low Yield (Step 2) | Moisture in THF killing the Grignard reagent.[1] | Ensure THF is distilled or from a solvent system (water <50 ppm).[1] Titrate |

Applications: Divergent Synthesis

The (R)-Weinreb amide serves as a bifurcation point for accessing two distinct classes of compounds.

-

Synthesis of (R)-Garner's Aldehyde:

-

Reagent: LiAlH

(Lithium Aluminum Hydride) or DIBAL-H.[1] -

Advantage: Reduction of the Weinreb amide is cleaner than reduction of the ester, as the chelate prevents over-reduction to the alcohol.

-

Protocol: Treat with LiAlH

(0.6 eq) in THF at -78°C.

-

-

Synthesis of Chiral Amino Ketones:

References

-

Original Synthesis (Ester Route): Garner, P., & Park, J. M. (1987).[1] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Improved Protocol (Ester to Aldehyde): McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1] Journal of Organic Chemistry, 58(13), 3568–3571. Link[1]

-

Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815–3818.[1] Link[1]

-

Grignard-Mediated Amidation (Knochel Protocol): Williams, J. M., et al. (2011).[1] General Method for the Conversion of Esters to Weinreb Amides using Isopropylmagnesium Chloride. Tetrahedron Letters, 36(31), 5461-5464.[1] Link[1]

Sources

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine physical properties

Executive Summary

This technical guide profiles (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine , a pivotal chiral building block in organic synthesis. Commonly recognized as the Weinreb amide derivative of the (R)-Garner's acid , this molecule serves as the stable precursor to (R)-Garner's aldehyde and various chiral ketones. Its structural integrity—defined by the tert-butoxycarbonyl (Boc) protection of the amine and the acetonide protection of the serine side chain—allows for the precise construction of enantiopure amino acid derivatives, sphingosines, and complex pharmaceutical intermediates.

Chemical Identity & Structural Significance[1][2][3][4]

This compound is the (R)-enantiomer , derived from D-Serine . It is the mirror image of the more common (S)-series (derived from L-Serine). Researchers must verify the stereochemistry of their starting materials, as the (S)-enantiomer is frequently the default in commercial catalogs.

| Feature | Technical Specification |

| IUPAC Name | tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

| Common Name | (R)-Garner's Acid Weinreb Amide |

| Molecular Formula | C₁₃H₂₄N₂O₅ |

| Molecular Weight | 288.34 g/mol |

| Chiral Source | D-Serine |

| Key Functionality | Weinreb Amide (prevents over-addition of nucleophiles) |

| Related CAS | 95715-87-0 (Refers to the downstream (R)-Aldehyde) |

Structural Analysis

The molecule features three critical steric and electronic control elements:

-

Oxazolidine Ring: Locks the conformation of the serine backbone, preventing racemization at the

-carbon during activation. -

Boc Group: Provides orthogonal amine protection and contributes to the bulk required for facial selectivity.

-

Weinreb Amide: The

-methoxy-

Physical Properties & Characterization

The physical state of this compound is heavily influenced by purity and solvent retention. While often isolated as a viscous oil, high-purity samples can crystallize into a low-melting solid.

Physical Constants[7][8]

| Property | Value / Description |

| Physical State | Colorless to pale yellow viscous oil; solidifies upon prolonged standing at -20°C. |

| Boiling Point | Decomposes prior to boiling at atmospheric pressure.[1] Distillable under high vacuum (approx. 120–130°C @ 0.5 mmHg). |

| Solubility | Highly soluble in DCM, EtOAc, THF, MeOH. Insoluble in water/hexane. |

| Optical Rotation | |

| Stability | Stable at room temperature; non-hygroscopic. Store at 2–8°C. |

*Note: The (S)-enantiomer typically exhibits rotation of -56° (c=1.6, CHCl

Spectroscopic Profile (NMR)

The NMR spectrum is complicated by rotamers due to the restricted rotation of the

-

¹H NMR (400 MHz, CDCl₃):

- 1.40–1.50 (s, 9H, Boc t-Bu ).

- 1.50–1.70 (s, 6H, Acetonide Me ).

- 3.20 (s, 3H, Weinreb N-Me ).

- 3.70 (s, 3H, Weinreb O-Me ).

- 3.90–4.20 (m, 2H, CH₂ of ring).

-

4.70–5.10 (m, 1H,

-

Diagnostic Tip: Heating the NMR sample to 50°C often coalesces the rotameric peaks into sharp singlets, simplifying integration.

Synthesis Protocol (Autonomy & Logic)

The synthesis is a linear sequence starting from D-Serine. The critical step is the prevention of racemization during the coupling of the sterically hindered secondary amine (oxazolidine) to the Weinreb amine.

Workflow Diagram

[1]

Detailed Methodology

Step 1: Acetonide Formation (Garner's Acid)

-

React N-Boc-D-Serine with 2,2-dimethoxypropane (DMP) and a catalytic amount of BF₃·OEt₂ or p-TsOH in acetone/benzene.

-

Why: This simultaneously protects the serine hydroxyl and locks the amine into the oxazolidine ring, restricting conformational freedom.

Step 2: Weinreb Amide Coupling

-

Reagents: (R)-Garner's Acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), NMM (3.0 eq).

-

Solvent: Dry DCM (0.1 M concentration).

-

Procedure:

-

Dissolve acid in DCM and cool to 0°C.

-

Add amine base (NMM) and coupling agents (EDC/HOBt). Stir for 15 min to activate the acid.

-

Add Weinreb amine salt.

-

Allow to warm to RT and stir for 12 hours.

-

-

Purification: The product is purified via silica gel chromatography (Eluent: 20-40% EtOAc in Hexanes).

-

Self-Validating Check: The disappearance of the broad carboxylic acid peak in IR (approx. 3000-3300 cm⁻¹) and the appearance of the Weinreb amide carbonyl (approx. 1660 cm⁻¹) confirms conversion.

Reactivity Profile: The Chelation Model

The primary utility of this molecule lies in its reactivity with nucleophiles. Unlike standard esters which can undergo double addition (forming tertiary alcohols), the Weinreb amide forms a stable tetrahedral intermediate.

Mechanism of Action[9][10][11]

Key Applications

-

Synthesis of (R)-Garner's Aldehyde:

-

Reduction with LiAlH₄ or DIBAL-H yields the aldehyde without over-reduction to the alcohol.

-

Advantage:[3] The chelated intermediate persists until acidic workup, protecting the aldehyde functionality.

-

-

Chiral Ketone Synthesis:

-

Reaction with Grignard reagents (R-MgBr) or Organolithiums (R-Li) yields enantiopure ketones.

-

Critical Note: The bulky Boc group directs nucleophilic attack, maintaining high diastereoselectivity in subsequent steps.

-

Storage & Stability

-

Shelf Life: >12 months if stored properly.

-

Conditions: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

-

Sensitivity:

-

Moisture: Low sensitivity, but dry solvents are required for reactions.

-

Acid:High sensitivity. The acetonide and Boc groups are acid-labile. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.

-

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Garner, P.; Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate". Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Dondoni, A.; Perrone, D. (2004). "Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate". Organic Syntheses, 77, 64. Link(Note: Describes the (S)-aldehyde synthesis; the (R)-Weinreb amide follows the enantiomeric pathway).

-

Liang, X.; Andersch, J.; Bols, M. (2001). "Garner's Aldehyde".[4][5] Journal of the Chemical Society, Perkin Transactions 1, (18), 2136–2157. Link

Sources

- 1. (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | C11H19NO5 | CID 6932187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine synthesis from D-serine

From D-Serine to Chiral Building Blocks

Part 1: Executive Summary & Strategic Rationale

The synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine represents a pivotal entry point into the chiral pool synthesis of amino aldehydes, specifically the enantiomer of Garner’s Aldehyde .[1] This Weinreb amide derivative allows for the controlled addition of nucleophiles (Grignard or organolithium reagents) to generate chiral ketones or aldehydes without the risk of over-addition or racemization associated with standard esters.[2]

For drug development professionals, this intermediate is critical because it "locks" the stereochemistry of D-serine within the oxazolidine ring. The 2,2-dimethyloxazolidine (acetonide) ring serves a dual purpose:

-

Conformational Locking: It restricts rotation around the Cα-N bond, significantly reducing the rate of racemization (proton abstraction at the α-position).

-

Orthogonal Protection: It simultaneously protects the amine and alcohol functionalities, allowing selective manipulation of the carboxyl group.

This guide details a robust, field-proven protocol starting from D-serine , emphasizing the "Garner's Acid" pathway for maximum enantiomeric excess (ee), while also highlighting a process-intensified route for scale-up.[1]

Part 2: Retrosynthetic Analysis & Logic

The synthesis is best conceptualized by disconnecting the Weinreb amide to the corresponding "Garner's Acid," which in turn is derived from the cyclization of N-Boc-D-serine methyl ester.

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the oxazolidine core.

Part 3: Critical Control Points (Mechanistic Insights)

1. The "Garner" Cyclization (Acetonide Formation)

The formation of the oxazolidine ring is the most sensitive step. Using 2,2-dimethoxypropane (DMP) with a Lewis acid catalyst (

-

Risk: High temperatures or prolonged reaction times can lead to thermodynamic equilibration, potentially eroding optical purity.

-

Control: Run the reaction at ambient temperature and quench immediately upon completion.

2. Weinreb Amide Formation

Direct aminolysis of the methyl ester is possible but often requires harsh reagents (e.g.,

-

Preferred Route: Hydrolysis to the acid followed by EDC/HOBt coupling is milder and preserves the ee.

-

Scale-Up Route: Use of

with

Part 4: Detailed Technical Protocol

Phase 1: Scaffold Preparation (Esterification & Protection) [1]

Step 1.1: Synthesis of D-Serine Methyl Ester Hydrochloride

-

Suspend D-Serine (1.0 equiv) in anhydrous Methanol (5 mL/g).

-

Cool to 0°C. Dropwise add Thionyl Chloride (

, 1.2 equiv) or acetyl chloride. Exothermic reaction. -

Reflux for 2 hours until the solution is clear.

-

Concentrate in vacuo to give the crude hydrochloride salt as a white solid.

Step 1.2: N-Boc Protection [1]

-

Suspend the crude salt in DCM or THF/Water (1:1) .

-

Add Triethylamine (

, 2.2 equiv) to neutralize the salt. -

Add Di-tert-butyl dicarbonate (

, 1.1 equiv).[1] -

Stir at RT for 12 hours.

-

Workup: Wash with 1N

, sat. -

Yield: ~90-95% (Colorless oil/solid).[1]

Phase 2: The Garner Cyclization

Step 2: Formation of (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid methyl ester This is the critical stereodefining step.[1]

-

Dissolve N-Boc-D-Serine Methyl Ester (1.0 equiv) in anhydrous Acetone (or DCM) (10 mL/g).

-

Add 2,2-Dimethoxypropane (DMP) (10.0 equiv).[1]

-

Add catalytic Boron Trifluoride Etherate (

, 0.1 equiv). Note: The solution typically turns yellow/orange. -

Stir at Room Temperature for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

-

Quench: Add

(0.2 equiv) to neutralize the catalyst before concentration. -

Workup: Concentrate, redissolve in ether/EtOAc, wash with water and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc 8:1).

-

Data:

NMR should show two distinct methyl singlets for the acetonide (rotamers may be visible).

Phase 3: Functionalization (Weinreb Amide)

Route A: The "High-Purity" Path (Hydrolysis + Coupling) Recommended for first-time synthesis or high-value applications.[1]

-

Hydrolysis:

-

Coupling:

-

Dissolve (R)-Garner's Acid (1.0 equiv) in DCM .[1]

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).[1]

-

Add N-Methylmorpholine (NMM) (2.5 equiv).[1]

-

Cool to 0°C. Add EDC (1.2 equiv) and HOBt (1.2 equiv).

-

Stir overnight, warming to RT.

-

Workup: Wash with 0.5M citric acid, sat.

, brine. -

Yield: ~80-85% over two steps.[1]

-

Route B: The "Process-Intensified" Path (Direct Aminolysis) Recommended for scale-up (>50g).[1]

-

Dissolve (R)-Garner's Ester (1.0 equiv) and N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous THF .

-

Cool to -20°C.

-

Dropwise add Isopropylmagnesium Chloride (

, 2.0M in THF, 3.0 equiv). The Grignard reagent acts as a base to deprotonate the amine and activate the ester. -

Stir at -20°C for 1 hour, then warm to 0°C for 1 hour.

-

Quench: Pour into cold sat.

. -

Yield: ~85-90%. Caution: Strict temperature control is required to prevent ring opening.

Part 5: Data Summary & Quality Control

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Solidifies upon prolonged storage at -20°C. |

| Rotamers | Visible in NMR | Due to the N-Boc group, NMR signals (especially acetonide methyls) often appear as broad or split peaks (approx 2:1 ratio).[1] |

| Optical Rotation | (c=1, CHCl3).[1] Value depends on concentration and temperature. | |

| Stability | Moisture Sensitive | Store under Argon. The Weinreb amide is stable, but the acetonide is acid-labile. |

Experimental Workflow Diagram

Figure 2: Operational workflow comparing the standard hydrolysis route and the direct organometallic route.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link[1]

-

McKanna, J. A., & Myers, A. G. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PMC (PubMed Central).[1] Link

-

Shimada, N., et al. (2021). Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation.[1] Thieme Connect. Link

-

Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids.[1] Synthesis, 1983(8), 676-678.[1] (Foundational Weinreb synthesis reference).[1]

- Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (R)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate. Organic Syntheses, 81, 112. (Detailed Organic Syntheses procedure for the aldehyde precursor).

Sources

What is (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine?

Technical Guide: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Executive Summary: The Chiral Pivot

Compound Identity:

-

Systematic Name: (R)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate

-

Common Name: (R)-Garner’s Weinreb Amide

-

CAS Registry: 122709-21-1 (Note: This CAS refers to the (S)-enantiomer; the (R)-enantiomer is the optical antipode derived from D-Serine).

-

Molecular Weight: 288.34 g/mol [1]

Operational Significance: In the landscape of chiral pool synthesis, (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine serves as a superior alternative to the highly unstable Garner’s Aldehyde. While Garner’s Aldehyde is prone to racemization on silica gel and degradation during storage, this Weinreb amide derivative offers indefinite bench stability. It acts as a "stored" electrophile that can be selectively activated to yield either chiral aldehydes (via reduction) or chiral ketones (via organometallic addition) without the risk of over-addition or early racemization.

Chemical Architecture & Properties

The molecule is a protected derivative of D-Serine . Its architecture is designed to lock the stereochemistry at the chiral center while providing a reactive handle for carbon-carbon bond formation.

| Feature | Chemical Function | Mechanistic Role |

| (R)-Stereocenter | Chiral Memory | Derived from D-Serine; dictates the stereochemistry of the final drug target (e.g., sphingosines). |

| Boc Group | N-Protection | Protects the amine from nucleophilic attack; orthogonal to the acetonide. |

| Acetonide Ring | 1,2-Protection | Locks the serine side-chain and nitrogen into a rigid 5-membered ring, restricting conformational freedom and minimizing racemization. |

| Weinreb Amide | Reactive Handle | The |

Synthesis Protocol: The "Gold Standard" Route

Objective: Synthesize high-purity (R)-Garner's Weinreb Amide starting from D-Serine. Yield Target: >65% (Overall) Enantiomeric Excess (ee): >98%

Phase 1: Construction of the Protected Scaffold (Garner's Acid)

Precursor: D-Serine → (R)-Garner's Acid

-

Boc Protection: React D-Serine with

and-

Control Point: Maintain pH ~9-10. Too high pH risks racemization; too low prevents reaction.

-

-

Esterification: Treat N-Boc-D-Serine with

and -

Acetonide Formation (The Critical Step): React the methyl ester with 2,2-dimethoxypropane and catalytic

in acetone.-

Expert Insight: Use of

is preferred over

-

-

Saponification: Hydrolyze the ester using

in THF/Water to yield (R)-Garner's Acid .

Phase 2: Weinreb Amide Coupling

Reaction: (R)-Garner's Acid + N,O-Dimethylhydroxylamine → Target

Reagents:

-

(R)-Garner's Acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine HCl (1.2 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DCM (Anhydrous)

Protocol:

-

Activation: Dissolve (R)-Garner's Acid in DCM at 0°C. Add EDC, HOBt, and DIPEA. Stir for 15 minutes.

-

Why? Pre-activation forms the active ester, minimizing the window for racemization during the amine attack.

-

-

Coupling: Add N,O-Dimethylhydroxylamine hydrochloride.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl (removes unreacted amine/EDC), sat.

, and Brine. -

Purification: Flash chromatography (Hexanes/EtOAc). The product is a stable, viscous oil.

Visual Synthesis Workflow

Figure 1: Step-wise synthesis from D-Serine to the target Weinreb Amide.

Divergent Reactivity & Applications[1][4]

The true power of this compound lies in its ability to access two distinct chemical spaces: Aldehydes and Ketones .

A. Synthesis of (R)-Garner's Aldehyde (Reduction)

Reagent:

-

Advantage: This method yields fresh Garner's aldehyde immediately before use, bypassing the storage stability issues of the aldehyde itself.

B. Synthesis of Chiral Amino Ketones (Grignard Addition)

Reagent:

-

Application: Critical for synthesizing Sphingosines (e.g., in the synthesis of Safingol) where a long alkyl chain is attached to the serine headgroup.

Reactivity Flowchart

Figure 2: Divergent reactivity pathways accessing aldehydes and ketones.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the Weinreb amide is stable, the acetonide is acid-sensitive. Avoid exposure to HCl vapors.

-

Racemization Risk: Low during storage. Moderate during synthesis if basic conditions (during esterification) or acidic conditions (during acetonide formation) are too harsh. Always verify optical rotation

against literature values for the specific enantiomer.

References

-

Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Garner, P.; Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate". Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

So, R. C.; Ndonye, R.; Izmirian, D. P.; et al. (2004).[5] "Straightforward synthesis of sphinganines via a serine-derived Weinreb amide". Journal of Organic Chemistry, 69(9), 3233–3235.[5] Link

-

Shimada, N.; Ohse, N.; Takahashi, N.; et al. (2021).[6] "Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation". Synlett, 32(10), 1024–1028. Link

Sources

- 1. (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine [oakwoodchemical.com]

- 2. cacheby.com [cacheby.com]

- 3. researchgate.net [researchgate.net]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Straightforward synthesis of sphinganines via a serine-derived Weinreb amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Entry to N-Protected Serine/Threonine-Derived Weinreb Amides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine as a chiral building block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine as a Chiral Building Block

Abstract

(R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a sophisticated chiral building block that merges the stereochemical control of a D-serine-derived auxiliary with the unique reactivity of a Weinreb amide. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications in asymmetric synthesis. We delve into the mechanistic underpinnings of its utility, offering detailed, field-proven protocols for the generation of chiral ketones and aldehydes—key intermediates in the synthesis of complex, high-value molecules. This document is intended to serve as a practical resource for professionals in organic synthesis and drug discovery, enabling the efficient incorporation of this versatile reagent into research and development workflows.

The Strategic Advantage of Chiral Weinreb Amide Surrogates

The relentless pursuit of therapeutic agents with high efficacy and minimal side effects has placed asymmetric synthesis at the forefront of modern drug discovery.[1][2] Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic sequence, are indispensable tools in this endeavor, providing a reliable method for introducing stereocenters into a target molecule.[3][4][]

Among the vast arsenal of synthetic methodologies, the Weinreb-Nahm ketone synthesis stands out for its robust and predictable nature.[6] Discovered in 1981, this reaction utilizes an N-methoxy-N-methylamide (Weinreb amide) to produce ketones from highly reactive organometallic reagents without the common problem of over-addition to form tertiary alcohols.[6][7] The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.

(R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine leverages these principles within a chiral framework. It is, in essence, a chiral surrogate for a Weinreb amide-functionalized amino acid. The rigid oxazolidine ring, derived from D-serine, locks the stereochemistry at the α-carbon, while the Weinreb amide moiety serves as a versatile handle for carbon-carbon bond formation. This combination allows for the diastereoselective synthesis of complex chiral ketones and aldehydes, which are pivotal precursors for a wide range of biologically active molecules.[8][9]

Synthesis and Physicochemical Properties

The preparation of the title compound is a multi-step but straightforward process starting from the chiral pool amino acid, D-serine. The synthetic strategy focuses on sequential protection and functional group interconversion to arrive at the final, highly functionalized building block.

Synthesis Workflow

The synthesis begins with the protection of D-serine's amino and hydroxyl groups via the formation of a cyclic acetal, followed by N-protection and conversion of the carboxylic acid to the Weinreb amide.

Caption: Workflow for the synthesis of the title compound from D-Serine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (R)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

This precursor is synthesized from D-serine. The process involves esterification, oxazolidine formation by reacting with 2,2-dimethoxypropane, N-Boc protection, and finally, saponification of the methyl ester to yield the carboxylic acid.[10]

-

Esterification & Cyclization: D-Serine is first converted to its methyl ester using standard methods (e.g., thionyl chloride in methanol). The resulting methyl serinate is then cyclized by refluxing with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (PTSA) in a non-polar solvent like benzene or toluene to form (R)-methyl 2,2-dimethyl-1,3-oxazolidine-4-carboxylate.[11]

-

N-Boc Protection: The secondary amine of the oxazolidine is protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

-

Saponification: The methyl ester of the Boc-protected oxazolidine is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water. Acidic workup protonates the carboxylate to yield the desired product, (R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid.

Step 2: Weinreb Amide Formation

-

Activation & Coupling: To a solution of (R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and a base like DIPEA (2.5 eq.).[12][13]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine as a colorless oil or white solid.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₁₃H₂₄N₂O₅ |

| Molecular Weight | 288.34 g/mol |

| CAS Number | 193755-47-6 (Referenced) |

| Appearance | Colorless oil to white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate |

| Precursor CAS | 139009-66-8 ((S)-acid)[10] |

| Related Aldehyde CAS | 95715-87-0 ((R)-aldehyde)[14] |

Note: The CAS number 193755-47-6 is associated with this structure in some databases but may not be universally assigned. Data for key precursors are provided for reference.

Applications in Asymmetric Synthesis

The primary utility of this building block is the stereocontrolled synthesis of chiral ketones and aldehydes.

Synthesis of Chiral Ketones

The reaction of the title compound with organometallic reagents (Grignard or organolithium) provides a direct route to enantiomerically enriched α-amino ketones.

Caption: Chelate stabilization prevents over-addition in Weinreb ketone synthesis.

Protocol: Synthesis of a Chiral Ketone

-

Setup: Dissolve (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

-

Addition: Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. The reaction can be monitored by TLC by quenching small aliquots in saturated NH₄Cl.

-

Quench: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude ketone by flash column chromatography.

Synthesis of Chiral Aldehydes

Controlled reduction of the Weinreb amide yields the corresponding chiral aldehyde, a highly valuable and often sensitive functional group. This transformation avoids over-reduction to the alcohol, a common side reaction with more reactive acyl sources.

Protocol: Synthesis of (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde)

-

Setup: Dissolve the title Weinreb amide (1.0 eq.) in anhydrous toluene or DCM under an inert atmosphere and cool to -78 °C.

-

Reduction: Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.5 eq., typically 1.0 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.[13]

-

Reaction: Stir the reaction at -78 °C for 1-2 hours.

-

Quench: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

-

Workup: Allow the biphasic mixture to stir vigorously at room temperature until the layers become clear (typically 1-2 hours). Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by careful chromatography. The resulting product is the well-known Garner's aldehyde.[14]

Strategic Application in Drug Scaffolds

The chiral ketones and aldehydes synthesized from this building block are not end-points but rather versatile intermediates for constructing complex molecular architectures.

Caption: Synthetic pathways from the chiral building block to complex targets.

For example, the aldehyde can undergo Wittig olefination to introduce carbon chains, while the ketone can be stereoselectively reduced to create a new hydroxyl-bearing stereocenter. These subsequent transformations are critical for accessing scaffolds found in numerous pharmaceuticals, including antiviral agents and peptide mimics.

Conclusion

(R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a powerful and reliable chiral building block for modern organic synthesis. Its design elegantly combines the stereochemical integrity of a protected amino acid with the controlled reactivity of a Weinreb amide. This guide has detailed its logical synthesis and provided robust protocols for its application in generating valuable chiral ketones and aldehydes. For researchers and drug development professionals, mastery of this reagent's chemistry provides a significant strategic advantage, enabling the efficient and stereocontrolled construction of complex molecular targets.

References

-

Weinreb ketone synthesis - Wikipedia. [Link]

-

A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent - PubMed. Org Lett. 2000 Dec 14;2(25):4091-3.[Link]

-

Synthesis of a key building block for a metal-like carbon-based compound - DigitalCommons@EMU. [Link]

-

3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | C11H19NO4 - PubChem. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. CTAIJ 10(4) 2015 [132-135].[Link]

-

Kawamura 3 Revised supporting information - The Royal Society of Chemistry. [Link]

-

SYNTHESIS template v2.2 - AIR Unimi. [Link]

-

(4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid - PubChem. [Link]

-

Weinreb Amides in Organic Synthesis - ism2. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. Molecules. 2004 Jun; 9(6): 405–414.[Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. [Link]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).[Link]

- CN105130879A - Preparation method of (R)

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - Beilstein Journals. Beilstein J. Org. Chem. 2018, 14, 2314–2393.[Link]

-

Process Development of a Key Building Block for Anti-AIDS Drugs by Organocatalyzed Enantioselective Direct Cross-Aldol Reaction. SUMITOMO KAGAKU 2008-II.[Link]

-

Second Generation Catalytic Asymmetric Synthesis of Tamiflu: Allylic Substitution Route. [Link]

-

Synthesis of chiral building blocks for use in drug discovery - PubMed. Molecules. 2004 Jun 30;9(6):405-14.[Link]

-

Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC - NIH. Nat Commun. 2022; 13: 7064.[Link]

-

Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled - ChemRxiv. [Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | C11H19NO5 | CID 6932187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | C11H19NO4 | CID 178792 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine safety and handling

Technical Whitepaper: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Handling, Safety, and Synthetic Utility of Chiral Weinreb Amide Intermediates

Executive Summary & Molecular Architecture

Compound Identity:

-

Systematic Name: tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

-

Common Name: (R)-Garner’s Weinreb Amide; N-Boc-D-Serine Acetonide Weinreb Amide

-

Molecular Formula: C₁₃H₂₄N₂O₅

-

Molecular Weight: 288.34 g/mol

-

Stereochemical Origin: Derived from D-Serine (The (R)-enantiomer is the mirror image of the more common natural product derivative from L-Serine).

Strategic Significance: This molecule serves as the "gatekeeper" to the chiral pool synthesis of non-proteinogenic amino acids and sphingolipids. It is the stable Weinreb amide precursor to (R)-Garner’s Aldehyde . Unlike the aldehyde, which is prone to racemization and hydration upon storage, this Weinreb amide is chemically robust, allowing researchers to store "potential chirality" on the shelf.

The structure features three critical functionalities:

-

Oxazolidine Ring (Acetonide): Locks the 1,2-amino alcohol functionality, restricting bond rotation and minimizing racemization.

-

N-Boc Group: Provides orthogonal amine protection stable to basic nucleophiles.

-

Weinreb Amide: A "chelation-controlled" leaving group that prevents over-addition of nucleophiles, enabling the precise synthesis of chiral ketones and aldehydes.

Hazard Identification & Safety Profile (GHS)

While often handled as a stable intermediate, this compound and its synthetic precursors carry specific risks. The following data is synthesized from Safety Data Sheets (SDS) of analogous Weinreb amides and oxazolidines.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][2] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[2] | H335 |

Critical Handling Risks:

-

Hydrolysis Sensitivity: While the Weinreb amide is relatively stable, the oxazolidine ring is acid-sensitive. Exposure to acidic moisture can cleave the acetonide, releasing acetone and the free amino alcohol derivative.

-

Residual Reagents: Commercial batches or crude reaction mixtures often contain traces of N,O-Dimethylhydroxylamine hydrochloride (irritant) or coupling agents like EDC/DCC (sensitizers).

-

Thermal Decomposition: Avoid temperatures >150°C. Decomposition may release isobutylene (flammable gas) and CO₂ from the Boc group.

Storage, Stability, and QC Protocols

To maintain the enantiomeric excess (

Storage Specifications:

-

Temperature: +2°C to +8°C (Short term); -20°C (Long term > 3 months).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass with Teflon-lined cap (prevents UV degradation and plasticizer leaching).

The Self-Validating QC System: Before committing this reagent to a high-value synthesis, perform the following check:

-

Visual Inspection: Should be a colorless to pale yellow oil or low-melting solid. Darkening indicates oxidation or hydrolysis.

-

H NMR Validation (CDCl₃):

-

Check for the Boc singlet (~1.4 ppm, 9H).

-

Check for Acetonide methyls (two singlets ~1.5–1.7 ppm).

-

Diagnostic Peak: The Weinreb N-OMe peak appears as a singlet/broad signal around 3.7 ppm.

-

Failure Mode: Appearance of broad -OH or -NH signals indicates ring opening or Boc cleavage.

-

Synthetic Utility & Reaction Workflows

The primary utility of this molecule is its controlled reactivity with nucleophiles. The diagram below illustrates the standard workflow converting the amide into ketones or aldehydes without racemization.

Diagram 1: The Chelation-Control Pathway

Caption: The stability of the 5-membered chelate ring (Intermediate) prevents the expulsion of the leaving group until the acidic quench, ensuring mono-addition of the nucleophile.

Detailed Protocol: Reduction to (R)-Garner’s Aldehyde

Context: This transformation is the most common use case. It requires strict anhydrous conditions to prevent racemization of the resulting aldehyde.

Reagents:

-

Substrate: (R)-Weinreb Amide (1.0 equiv)

-

Reductant: LiAlH₄ (1.2 equiv) or DIBAL-H (1.5 equiv)

-

Solvent: Anhydrous THF or Et₂O

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round bottom flask under argon flow. Cool to -78°C (Dry ice/Acetone bath).

-

Solvation: Dissolve the (R)-Weinreb amide in THF (0.1 M concentration). Cannulate this solution into the cooled flask.

-

Reduction: Add LiAlH₄ (1.0 M in THF) dropwise over 20 minutes.

-

Expert Insight: Rapid addition can cause local heating, leading to over-reduction to the alcohol. Keep internal temp < -70°C.

-

-

Monitoring: TLC (30% EtOAc/Hexanes). The amide spot (lower Rf) should disappear; the aldehyde spot (higher Rf) will appear.

-

Note: The aldehyde is unstable on silica; minimize TLC exposure time.

-

-

The Fieser Quench (Critical):

-

Dilute with Et₂O at -78°C.

-

Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

-

Safety: This generates hydrogen gas. Ensure vigorous venting.[3]

-

-

Isolation: Filter the white aluminum salts through a celite pad. Concentrate the filtrate in vacuo at low temperature (<30°C).

-

Storage: Use the aldehyde immediately . If storage is necessary, keep at -80°C in benzene matrix (solidified).

Emergency & Disposal Protocols

Diagram 2: Emergency Response Decision Tree

Caption: Immediate response protocols for exposure, spills, or thermal events involving Weinreb amides.

Disposal:

-

Waste Stream: Organic Solvents (Non-Halogenated).

-

Deactivation: Can be treated with dilute acid to hydrolyze the amide/acetonide prior to disposal if required by local regulations, but standard incineration is preferred.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815–3818.

- McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1996). Broad spectrum, non-toxic inhibitors of serine proteases. Tetrahedron Letters, 37(7), 1143-1146.

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. (Used as proxy for enantiomer safety data).

-

PubChem. (2024).[5] Compound Summary: 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde.[5][6][7] National Library of Medicine.

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. chempoint.com [chempoint.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 95 95715-87-0 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

Synonyms for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Systematic Name: tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyloxazolidine-3-carboxylate[1]

Executive Summary

This technical guide profiles (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine , widely recognized in organic synthesis as (R)-Garner’s Amide .[1] This molecule serves as the stable, storable Weinreb amide precursor to (R)-Garner’s Aldehyde , a pivotal chiral building block utilized in the asymmetric synthesis of sphingosines, amino sugars, and complex natural products.

Unlike its aldehyde counterpart, which is prone to racemization and oligomerization upon storage, the Weinreb amide offers superior stability and handling characteristics. It allows for the controlled generation of aldehydes (via reduction) or chiral ketones (via organometallic addition) without the risk of over-addition inherent to ester precursors.[2]

Nomenclature & Chemical Identity

The molecule is an

Synonyms and Identifiers

To facilitate database searching and procurement, the following synonym hierarchy is established:

| Category | Identifiers / Synonyms |

| Common Names | (R)-Garner’s Amide; Weinreb amide of (R)-Garner’s Acid; Protected D-Serine Weinreb Amide |

| IUPAC Name | tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyloxazolidine-3-carboxylate |

| Systematic Synonyms | (R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-(N-methoxy-N-methylcarbamoyl)oxazolidine |

| Related CAS | 95715-87-0 (Refers to the Aldehyde product); 108149-65-1 (Refers to the Alcohol precursor) |

| SMILES | CC1(C)OCN1C(=O)OC(C)(C)C |

| Molecular Formula | |

| Molecular Weight | 288.34 g/mol |

Critical Note on Stereochemistry: The prefix (R)- indicates this molecule is derived from D-Serine .[1] The more common (S)-enantiomer is derived from L-Serine.[1] Researchers must verify the stereochemical source to prevent downstream enantiomeric mismatching in drug targets.

Structural Significance & Reactivity[1]

The utility of this molecule lies in the Weinreb Amide moiety (

The Chelation Control Mechanism

When reacted with nucleophiles (e.g., Grignard reagents or Lithium Aluminum Hydride), the Weinreb amide forms a stable five-membered cyclic chelate intermediate with the metal cation. This intermediate:

-

Prevents Over-addition: The stable chelate prevents the attack of a second equivalent of nucleophile, a common failure mode with esters (which form tertiary alcohols).

-

Preserves Chirality: The bulky Boc and Acetonide groups on the oxazolidine ring shield the

-proton, minimizing racemization during the reaction.

Caption: The mechanistic stability of the Weinreb intermediate prevents over-reduction/addition, ensuring high-fidelity conversion.[1]

Synthesis Protocol

Objective: Synthesis of (R)-Garner’s Amide from D-Serine. Scale: 10 mmol basis (scalable to gram quantities).

Reaction Pathway

The synthesis follows a linear protection strategy:

-

Esterification/Boc-Protection: D-Serine

N-Boc-D-Serine Methyl Ester.[1] -

Acetonide Formation: Cyclization to the oxazolidine.

-

Saponification: Hydrolysis to the free acid.

-

Amidation: Coupling with N,O-dimethylhydroxylamine.

Caption: Stepwise synthetic route from D-Serine to the target Weinreb amide.[1][3][4]

Detailed Methodology (Step 4: Amidation)

Note: This protocol assumes the isolation of (R)-Garner's Acid (CAS: 148631-32-3 for R-isomer).[1]

Reagents:

-

(R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 equiv)[1]

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

-

EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

-

HOBt (Hydroxybenzotriazole) (1.2 equiv)[1]

-

N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Dissolution: Dissolve (R)-Garner's Acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). Cool to 0°C. -

Activation: Add HOBt and EDC·HCl. Stir for 15 minutes at 0°C to form the active ester.

-

Coupling: Add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of NMM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 1:1 Hexane/EtOAc; Stain: Ninhydrin or PMA).

-

Workup:

-

Dilute with DCM.

-

Wash sequentially with 1M HCl (cold), Sat.

, and Brine. -

Why? Acid wash removes unreacted amine/EDC urea; Basic wash removes unreacted acid/HOBt.

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (typically 10-30% EtOAc in Hexanes).[1]

Self-Validation Criteria:

-

Appearance: Colorless to pale yellow viscous oil.

-

1H NMR (CDCl3): Look for the characteristic Weinreb singlets:

~3.7 (N-OMe) and

Applications in Drug Development[7][9][10]

The (R)-Garner's Amide is a "chiral pool" reagent, meaning it transfers the natural chirality of serine into the final drug candidate.

| Application Domain | Mechanism of Action | Target Examples |

| Sphingolipid Synthesis | Reduction to aldehyde followed by Wittig olefination.[1] | Sphingosine, Ceramide analogs (PKC inhibitors).[5] |

| Non-Natural Amino Acids | Grignard addition to form ketones, followed by hydrolysis. | |

| Polyketide Mimetics | Iterative addition of carbon chains while preserving the | Macrolide antibiotics analogs. |

Why use the Amide over the Aldehyde?

Commercially available (R)-Garner's Aldehyde (CAS 95715-87-0) is chemically fragile.[1] It exists in equilibrium with its hydrate and can racemize on silica gel. The Weinreb Amide is indefinitely stable at -20°C. Researchers are advised to store the Amide and generate the Aldehyde in situ using DIBAL-H reduction immediately prior to use.[1]

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

-

Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815–3818.

-

McKennon, M. J., et al. (1993). A convenient reduction of amino acids to amino alcohols: Application to the synthesis of Garner's aldehyde. Journal of Organic Chemistry, 58(13), 3568–3571.

-

Liang, X., Andersch, J., & Bols, M. (2001). Garner's Aldehyde. Journal of the Chemical Society, Perkin Transactions 1, (18), 2136–2157.

Sources

- 1. chembk.com [chembk.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | C11H19NO4 | CID 178792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

The Weinreb Amide in Asymmetric Synthesis: A Strategic Guide for Chelation Control

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Mechanistic principles, racemization-free protocols, and chiral pool applications.

Executive Summary

In the architecture of asymmetric synthesis, the Weinreb amide (

Its value in drug development lies in its ability to prevent the "over-addition" of nucleophiles—a common failure mode with esters and acid chlorides—while maintaining the integrity of

The Mechanistic Paradigm: Chelation Control

The defining feature of the Weinreb amide is its ability to form a stable, five-membered chelate with metal cations (Mg²⁺, Li⁺) from incoming nucleophiles.

The "Stable Tetrahedral Intermediate"

Unlike esters, which collapse to ketones in situ (allowing a second nucleophilic attack to form tertiary alcohols), the Weinreb amide forms a tight metal-chelated intermediate.[1] This intermediate is kinetically stable under reaction conditions and only collapses to the carbonyl product upon acidic quench.

Visualization: The Chelation Mechanism

The following diagram illustrates the critical difference between standard ester addition and the Weinreb pathway.

Figure 1: The stable metal-chelate prevents the ejection of the leaving group until the reaction is quenched, ensuring mono-addition.

Strategic Preparation: Avoiding Racemization

For asymmetric synthesis, the method of preparation is critical. Converting a chiral

Comparative Analysis of Synthesis Methods

| Method | Reagents | Risk of Racemization | Scalability | Notes |

| Acid Chloride | High | High | Risk of ketene formation leads to racemization of | |

| Standard Coupling | EDC/HOBt or DCC | Low | Medium | Preferred for Chiral Pool. HOBt suppresses racemization via active ester stabilization. |

| Aluminum Mediated | Low to Medium | High | Excellent for converting esters directly, but requires pyrophoric reagents. | |

| Mixed Anhydride | Isobutyl chloroformate (IBCF) | Medium | High | Fast, but temperature control ( |

Protocol 1: Racemization-Free Synthesis from N-Protected Amino Acids

Target: Conversion of N-Boc-L-Phenylalanine to its Weinreb Amide.

Rationale: This protocol uses EDC/HOBt to minimize oxazolone formation (the primary pathway for racemization in activated amino acids).

-

Setup: Dissolve N-Boc-L-Phenylalanine (1.0 equiv) in anhydrous DCM (

) under nitrogen. -

Additives: Add HOBt (1.1 equiv) and

-dimethylhydroxylamine hydrochloride (1.1 equiv). -

Base: Cool to

. Add N-methylmorpholine (NMM) or DIPEA (2.2 equiv) dropwise.-

Note: 2.2 equiv is required to neutralize the HCl salt of the amine and the carboxylic acid.

-

-

Coupling: Add EDC

HCl (1.1 equiv) in one portion. -

Reaction: Stir at

for 1 hour, then warm to RT overnight. -

Workup: Wash sequentially with

, Sat. -

Result: High yield (>90%) with

retention of enantiomeric excess (

Asymmetric Utility: The Chiral Pool Strategy

The most powerful application of Weinreb amides in drug discovery is the Fehrentz-Castro Synthesis and its variations. This allows the "transplanting" of chiral centers from the chiral pool (amino acids) into complex ketones or aldehydes.

Workflow: From Amino Acid to Chiral Ketone

This workflow is standard in the synthesis of peptide isosteres and protease inhibitors.

Figure 2: Divergent synthesis pathways from a common chiral Weinreb intermediate.

Protocol 2: Grignard Addition with Retention of Configuration

Target: Synthesis of a chiral

Scientific Integrity Check: The

-

Preparation: Dissolve the Chiral Weinreb Amide (1.0 equiv) in anhydrous THF or

.-

Tip: THF is generally preferred for solubility, but

can sometimes offer higher chelation stability with Mg salts.

-

-

Temperature: Cool to

(for Lithium reagents) or-

Note: While Grignards often react at

, keeping the temperature low minimizes any risk of

-

-

Addition: Add the Organometallic reagent (1.5–2.0 equiv) slowly.

-

Observation: The reaction is usually self-indicating; the disappearance of the starting material is clean.

-

-

Quench (Critical): Pour the cold reaction mixture into cold

or saturated-

Why? Rapid quenching prevents the liberated ketone from interacting with residual base, which would cause racemization.

-

-

Purification: Standard silica chromatography.

Troubleshooting & Optimization

Low Yields with Sterically Hindered Nucleophiles

-

Issue: Bulky Grignards (e.g.,

-Butyl) may fail to attack the amide. -

Solution: Switch to Organolithium reagents, which are less bulky and more nucleophilic. Alternatively, add

(Knochel-type conditions) to activate the carbonyl.

Partial Reduction to Alcohol

-

Issue: Observing alcohol formation despite using Weinreb amide.

-

Cause: The chelate failed to form, or the quench was too slow/hot.

-

Fix: Ensure the reagents are dry (water destroys the chelate). Ensure the metal cation (

,

Racemization of Aldehydes (Fehrentz-Castro)

-

Issue: Chiral aldehydes derived from Weinreb amides racemize on silica.

-

Fix: Chiral

-amino aldehydes are notoriously configurationally unstable. Do not purify on silica. Use the crude aldehyde immediately in the next step (e.g., Wittig olefination or Reductive amination).

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Fehrentz, J.-A.; Castro, B. "An Efficient Synthesis of Optically Active

-(t-Butoxycarbonylamino)-aldehydes from -

Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis."[2] Journal für Praktische Chemie, 1997 , 339(1), 517–524.

-

Balasubramaniam, S.; Aidhen, I. S. "The growing synthetic utility of the Weinreb amide." Synthesis, 2008 , 2008(23), 3707–3738.

Sources

Oxazolidine Derivatives in Chiral Synthesis: A Technical Implementation Guide

Executive Summary

The oxazolidine scaffold—specifically its 2-oxo derivative, the oxazolidinone —remains a cornerstone of asymmetric synthesis. While modern organocatalysis has expanded the toolkit, the oxazolidine-based chiral auxiliary (Evans) and the principle of Self-Regeneration of Stereocenters (Seebach) provide levels of diastereomeric purity and predictability that are often indispensable in the total synthesis of complex active pharmaceutical ingredients (APIs).

This guide dissects the mechanistic causality, operational protocols, and critical decision-making frameworks required to deploy oxazolidine derivatives effectively in drug discovery and development.

Part 1: The Evans Auxiliary – Stoichiometric Precision

The Evans auxiliary utilizes a chiral oxazolidinone (derived from amino acids like valine or phenylalanine) to control the stereochemical outcome of reactions occurring at the

Mechanistic Principles: The Chelation-Controlled Enolate

The success of the Evans auxiliary relies on the formation of a rigid, chelated Z-enolate .

-

Chelation: The lithium cation (

) coordinates simultaneously to the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This "locks" the bond rotation. -

Steric Blocking: The chiral substituent at the C4 position (e.g., a benzyl or isopropyl group) projects into space, effectively shielding one face of the enolate.

-

Z-Selectivity: Deprotonation with a bulky base favors the Z-enolate to minimize steric clash between the methyl group (of the acyl chain) and the auxiliary.

Visualization: The Evans Enolate Transition State

The following diagram illustrates the steric gating mechanism that enforces facial selectivity.

Figure 1: Mechanistic flow of the Evans Auxiliary alkylation. The lithium chelation locks the enolate geometry, while the C4 substituent dictates the trajectory of the incoming electrophile.

Validated Protocol: Diastereoselective Alkylation

Objective: Alkylation of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide.

Reagents:

-

Substrate: N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv)

-

Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (1.1 equiv)

-

Electrophile: Allyl iodide (3.0 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Enolization (The Critical Step):

-

Cool a solution of the substrate in THF (0.1 M) to -78°C .

-

Add NaHMDS dropwise over 10 minutes. Note: NaHMDS is often preferred over LDA for specific substrates to prevent amine-catalyzed side reactions, though LDA is the classic standard.

-

Stir for 30–60 minutes to ensure complete formation of the chelated enolate.

-

-

Alkylation:

-

Add allyl iodide (neat or in THF) slowly to the cold enolate solution.

-

Crucial: Maintain -78°C for at least 2 hours. Premature warming can disrupt the tight chelation, eroding diastereoselectivity (dr).

-

Allow to warm to 0°C slowly (over 2-3 hours) only if reaction conversion is slow.

-

-

Quench and Workup:

-

Quench with saturated aqueous

. -

Extract with EtOAc, dry over

, and concentrate.[4] -

Purification: Flash chromatography is usually required to separate the minor diastereomer (typical dr > 95:5).

-

The Cleavage Problem: Regioselectivity

A common failure mode is the incorrect cleavage of the auxiliary.

-

LiOH (Hydroxide): Attacks the endocyclic carbonyl (the carbamate), destroying the auxiliary and failing to release the product.

-

LiOOH (Hydroperoxide): Generated in situ (

). The hydroperoxide anion is less basic (pK_a ~11.6) but more nucleophilic (alpha-effect) than hydroxide. It preferentially attacks the exocyclic imide carbonyl, releasing the desired acid and recovering the auxiliary intact.

Table 1: Comparative Cleavage Methods

| Method | Reagents | Mechanism | Selectivity | Application |